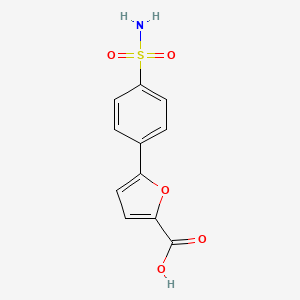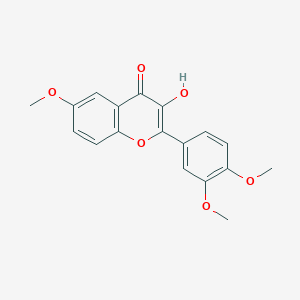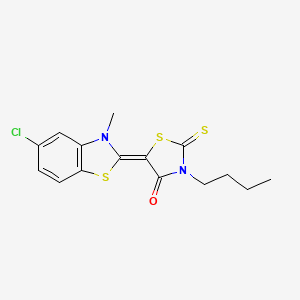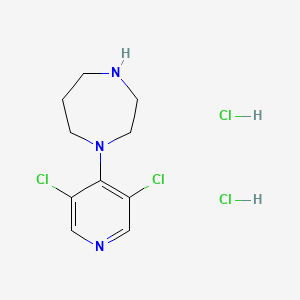
5-(4-Bromophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a bromophenyl group, a nitrobenzylideneamino group, and a thiol group attached to a triazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and the triazole intermediate.
Formation of the Nitrobenzylideneamino Group: The nitrobenzylideneamino group can be formed through a condensation reaction between 4-nitrobenzaldehyde and the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in 5-(4-Bromophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The triazole ring can also interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
5-(4-Methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 5-(4-Bromophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
Eigenschaften
Molekularformel |
C15H10BrN5O2S |
|---|---|
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrN5O2S/c16-12-5-3-11(4-6-12)14-18-19-15(24)20(14)17-9-10-1-7-13(8-2-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI-Schlüssel |
IOBLYJWKJWCOTA-RQZCQDPDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)




![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)

![{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)


